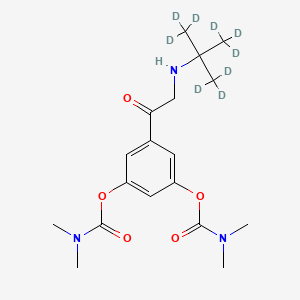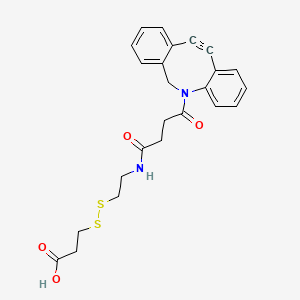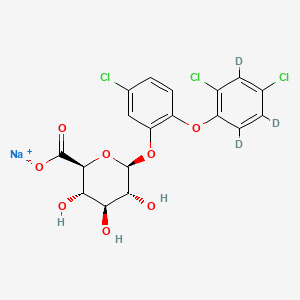
NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “NH2-PEG4-Lys(Boc)-NH-(m-PEG24)” is a complex molecule that combines polyethylene glycol (PEG) chains with lysine and a protective Boc group. This compound is often used in bioconjugation, drug delivery, and other biomedical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “NH2-PEG4-Lys(Boc)-NH-(m-PEG24)” typically involves the following steps:
PEGylation: The attachment of polyethylene glycol (PEG) chains to lysine. This can be achieved through various chemical reactions, such as nucleophilic substitution or click chemistry.
Protection of Lysine: The lysine amino group is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Coupling Reactions: The protected lysine is then coupled with additional PEG chains to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can be used to remove protective groups or modify the PEG chains.
Substitution: Nucleophilic substitution reactions can be used to attach various functional groups to the PEG chains.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized PEG derivatives, while reduction can yield deprotected lysine.
Wissenschaftliche Forschungsanwendungen
Chemistry
Bioconjugation: Used to attach biomolecules to surfaces or other molecules.
Polymer Chemistry: Utilized in the synthesis of advanced polymeric materials.
Biology
Drug Delivery: Enhances the solubility and stability of therapeutic agents.
Protein Modification: Used to modify proteins for improved pharmacokinetics.
Medicine
Targeted Therapy: Enables targeted delivery of drugs to specific tissues or cells.
Diagnostics: Used in the development of diagnostic assays and imaging agents.
Industry
Cosmetics: Incorporated into formulations for improved texture and stability.
Food Industry: Used as an additive to enhance the properties of food products.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Molecular Targets: The PEG chains can interact with cell membranes, proteins, and other biomolecules.
Pathways Involved: The compound can modulate signaling pathways, enhance drug delivery, and improve the stability of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NH2-PEG4-Lys(Boc)-NH-(m-PEG12): A shorter PEG chain variant with similar properties.
NH2-PEG4-Lys(Boc)-NH-(m-PEG48): A longer PEG chain variant with enhanced solubility and stability.
Uniqueness
“NH2-PEG4-Lys(Boc)-NH-(m-PEG24)” is unique due to its specific PEG chain length, which provides a balance between solubility, stability, and biocompatibility. This makes it particularly suitable for applications in drug delivery and bioconjugation.
Eigenschaften
Molekularformel |
C71H142N4O32 |
|---|---|
Molekulargewicht |
1563.9 g/mol |
IUPAC-Name |
tert-butyl N-[(5S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C71H142N4O32/c1-71(2,3)107-70(78)74-10-6-5-7-67(75-68(76)8-12-80-17-20-84-25-26-85-21-18-81-13-9-72)69(77)73-11-14-82-19-22-86-27-28-88-31-32-90-35-36-92-39-40-94-43-44-96-47-48-98-51-52-100-55-56-102-59-60-104-63-64-106-66-65-105-62-61-103-58-57-101-54-53-99-50-49-97-46-45-95-42-41-93-38-37-91-34-33-89-30-29-87-24-23-83-16-15-79-4/h67H,5-66,72H2,1-4H3,(H,73,77)(H,74,78)(H,75,76)/t67-/m0/s1 |
InChI-Schlüssel |
CMKOYNCQZMKABR-JVGAIOTISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


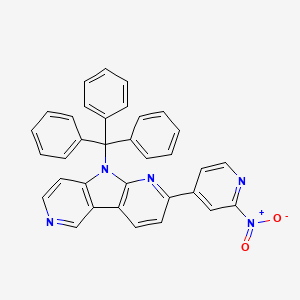
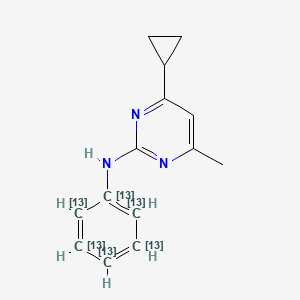
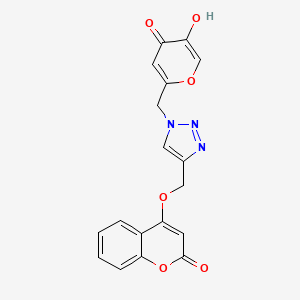

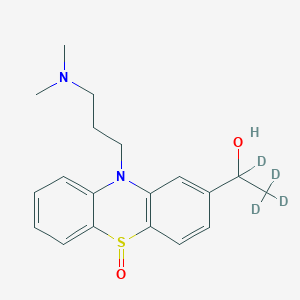

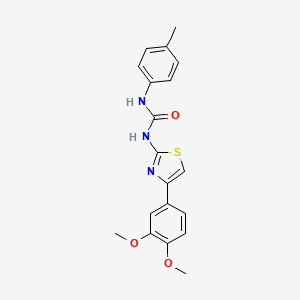

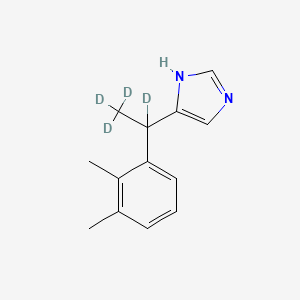
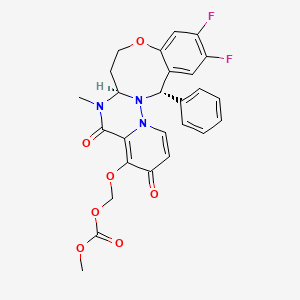
![(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12416094.png)
